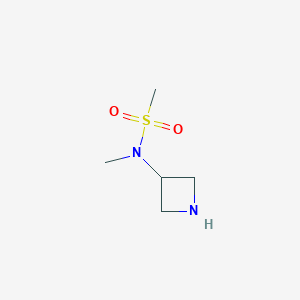
4-Chloro-3-ethoxy-2-fluoroaniline
Übersicht
Beschreibung
4-Chloro-3-ethoxy-2-fluoroaniline is a chemical compound with the molecular formula C8H9ClFNO. It has a molecular weight of 189.62 . The compound is liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 4-Chloro-3-ethoxy-2-fluoroaniline is 1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 . This indicates the presence of chlorine, ethoxy, and fluoro groups attached to an aniline base.Physical And Chemical Properties Analysis
4-Chloro-3-ethoxy-2-fluoroaniline is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Microwave Mediated Reductions : 4-Chloro-3-ethoxy-2-fluoroaniline is involved in microwave-mediated reductions. A study by Spencer et al. (2008) demonstrated the reduction of heterocycle and fluorine containing nitroaromatics under microwave irradiation, which included compounds similar to 4-Chloro-3-ethoxy-2-fluoroaniline (Spencer, Rathnam, Patel, & Anjum, 2008).
Metabolic Studies : Research by Duckett et al. (2006) explored the metabolism of 3-chloro-4-fluoroaniline, a compound structurally related to 4-Chloro-3-ethoxy-2-fluoroaniline, using various spectroscopic techniques, highlighting the compound's involvement in biological processes (Duckett, Lindon, Walker, Abou-Shakra, Wilson, & Nicholson, 2006).
Influence of Biofield Energy Treatment : A study by Trivedi et al. (2015) investigated the influence of biofield energy treatment on the physical, thermal, and spectral properties of 3-Chloro-4-fluoroaniline, again closely related to 4-Chloro-3-ethoxy-2-fluoroaniline, suggesting potential applications in modifying its properties (Trivedi, Tallapragada, Branton, Trivedi, Nayak, Mishra, & Jana, 2015).
Spectroscopic Studies for Molecular Identification : Huang et al. (2014) conducted a study on 4-Chloro-3-fluoroaniline, closely related to 4-Chloro-3-ethoxy-2-fluoroaniline, using resonant two-photon ionization and mass-analyzed threshold ionization spectroscopy, which can be applied for molecular identification (Huang, Huang, & Tzeng, 2014).
Synthesis of Quinoxaline Derivatives : Maichrowski et al. (2013) described the synthesis of quinoxaline derivatives, using a compound derived from 4-fluoroaniline, showing the potential of 4-Chloro-3-ethoxy-2-fluoroaniline in synthesizing complex organic compounds (Maichrowski, Gjikaj, Hübner, Bergmann, Müller, & Kaufmann, 2013).
Wirkmechanismus
Target of Action
Similar compounds such as 2-fluoroaniline are known to be metabolized primarily by 4-hydroxylation . This suggests that the compound may interact with enzymes involved in hydroxylation reactions, such as cytochrome P450 enzymes.
Mode of Action
For instance, 2-Fluoroaniline, a related compound, is metabolized primarily by 4-hydroxylation . This process involves the addition of a hydroxyl group to the molecule, which can alter its chemical properties and interactions with other molecules.
Pharmacokinetics
It is known that similar compounds like 2-fluoroaniline are efficiently metabolized and excreted in the urine . This suggests that 4-Chloro-3-ethoxy-2-fluoroaniline may have similar ADME properties.
Result of Action
It is known that 2-fluoroaniline exerts a nephrotoxic effect through 4-hydroxylation and subsequent p-benzoquinonimine formation . This suggests that 4-Chloro-3-ethoxy-2-fluoroaniline may have similar effects.
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-3-ethoxy-2-fluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClFNO/c1-2-12-8-5(9)3-4-6(11)7(8)10/h3-4H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVBUBBCVRLCSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1F)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201275189 | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-ethoxy-2-fluoroaniline | |
CAS RN |
1323966-31-9 | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1323966-31-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenamine, 4-chloro-3-ethoxy-2-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201275189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-tert-Butyl 2-methyl 6,7-dihydrothieno[3,2-c]pyridine-2,5(4H)-dicarboxylate](/img/structure/B1399785.png)

